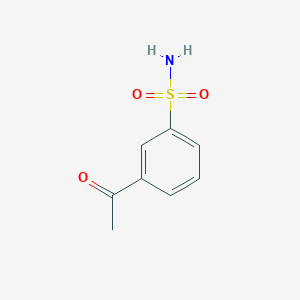
3-Acetylbenzenesulfonamide
Overview
Description
3-Acetylbenzenesulfonamide is a type of sulfonamide derivative. It has a molecular weight of 199.23 and its IUPAC name is this compound . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 199.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A method for the silylation of N-acetylbenzenesulfonamide has been developed, demonstrating the structural features of the obtained O-trimethylsilyl-N-phenylsulfonylacetimidate through NMR, IR spectroscopy, and single-crystal X-ray diffraction analysis (Nikonov et al., 2020).
Biological Activity
- Sulfonamide derivatives have shown potential as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), important for Alzheimer’s disease treatment. Molecular docking studies of these compounds have indicated significant inhibitory activities (Soyer et al., 2016).
- Novel sulfonamide derivatives synthesized for anticancer and radiosensitizing evaluation demonstrated significant in-vitro activity against human tumor liver cell line (HEPG-2), indicating their potential in cancer treatment (Ghorab et al., 2015).
Environmental Applications
- The study on the sorption and transport of sulfonamides in soils amended with biochar highlighted the biochar's effectiveness in mitigating the mobility of ionized antibiotics, such as sulfamethoxazole (SMX), sulfamethazine (SMZ), and sulfadiazine (SD) in soils. This research provides insights into reducing antibiotics' environmental risk (Liu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-Acetylbenzenesulfonamide is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. Overexpression of CA IX genes has been detected in many solid tumors .
Mode of Action
This compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, DHPS . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, the compound prevents the synthesis of DNA in the bacteria, thereby inhibiting their growth .
Biochemical Pathways
The inhibition of CA IX by this compound affects the anaerobic glycolysis pathway . This pathway is often upregulated in tumor cells, leading to a significant modification in pH . By inhibiting CA IX, the compound can disrupt this pathway and potentially inhibit tumor growth .
Pharmacokinetics
Sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in tumor cells . For instance, certain derivatives of benzenesulfonamide have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .
Action Environment
It is known that the efficacy and stability of sulfonamides can be affected by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
3-Acetylbenzenesulfonamide has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Biochemical Analysis
Biochemical Properties
3-Acetylbenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX . Carbonic anhydrase IX is an enzyme that is overexpressed in many solid tumors and is involved in regulating pH levels within cells . By inhibiting this enzyme, this compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis . This compound interacts with the active site of carbonic anhydrase IX, forming a stable complex that prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . In studies involving breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound demonstrated potent anti-proliferative activity . It induces apoptosis in these cells by disrupting the pH balance and inhibiting key enzymes involved in cell survival . Additionally, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of carbonic anhydrase IX . This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons . As a result, the intracellular pH of cancer cells is disrupted, leading to apoptosis and reduced cell proliferation . Additionally, this compound has been shown to induce changes in gene expression, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells . The stability and efficacy of the compound may decrease with prolonged storage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, this compound can exhibit toxic effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and increasing the dosage further does not enhance its anti-cancer effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbonic anhydrase inhibition . The compound interacts with enzymes such as carbonic anhydrase IX, disrupting the conversion of carbon dioxide to bicarbonate and protons . This disruption affects metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, where it exerts its inhibitory effects on enzymes such as carbonic anhydrase IX .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of carbonic anhydrase IX and other biomolecules .
Properties
IUPAC Name |
3-acetylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZNHLVBJWGUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504576 | |
| Record name | 3-Acetylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35203-88-4 | |
| Record name | 3-Acetylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



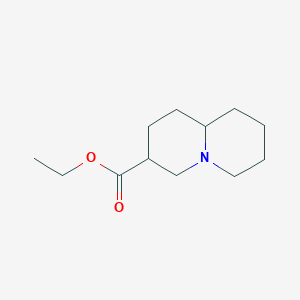
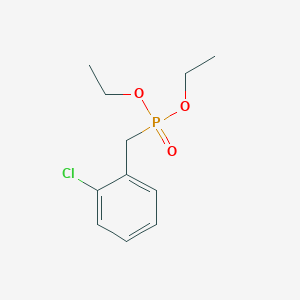


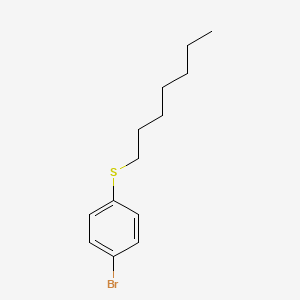

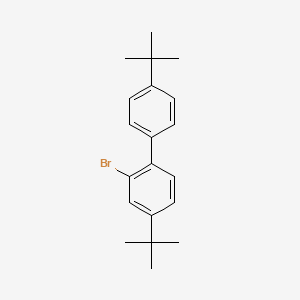
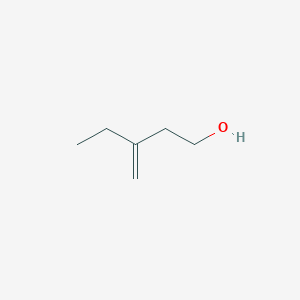
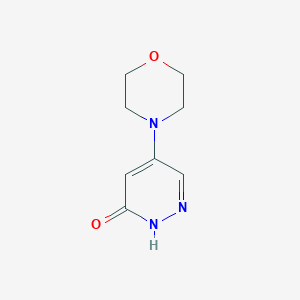

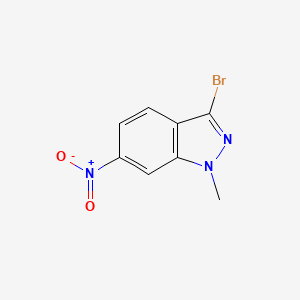

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)
